5-Bromo-7-nitroquinoline 5-Bromo-7-nitroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13790916
InChI: InChI=1S/C9H5BrN2O2/c10-8-4-6(12(13)14)5-9-7(8)2-1-3-11-9/h1-5H
SMILES: C1=CC2=C(C=C(C=C2Br)[N+](=O)[O-])N=C1
Molecular Formula: C9H5BrN2O2
Molecular Weight: 253.05 g/mol

5-Bromo-7-nitroquinoline

CAS No.:

Cat. No.: VC13790916

Molecular Formula: C9H5BrN2O2

Molecular Weight: 253.05 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-7-nitroquinoline -

Specification

Molecular Formula C9H5BrN2O2
Molecular Weight 253.05 g/mol
IUPAC Name 5-bromo-7-nitroquinoline
Standard InChI InChI=1S/C9H5BrN2O2/c10-8-4-6(12(13)14)5-9-7(8)2-1-3-11-9/h1-5H
Standard InChI Key TWUKJKAWBCXXMM-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C(C=C2Br)[N+](=O)[O-])N=C1
Canonical SMILES C1=CC2=C(C=C(C=C2Br)[N+](=O)[O-])N=C1

Introduction

Structural and Chemical Properties of 5-Bromo-7-nitroquinoline

PropertyAnalogous Compound (5-Bromo-7-CF₃-quinoline )Hypothesized Value for 5-Bromo-7-nitroquinoline
Molecular Weight290.09 g/mol269.04 g/mol
Melting Point135–137°C~150–160°C (estimated)
1H NMR (δ, ppm)7.88–9.13 (quinoline protons)Similar aromatic proton shifts
13C NMR (δ, ppm)110–150 (aromatic carbons)Additional deshielding due to -NO₂ group

Synthetic Pathways for 5-Bromo-7-nitroquinoline

The synthesis of 5-bromo-7-nitroquinoline can be approached through sequential functionalization of the quinoline core. Two plausible routes are outlined below:

Route 2: Bromination Followed by Nitration

  • Bromination of Quinoline:
    Direct bromination of quinoline with Br₂ or NBS typically occurs at position 3 or 5. Position-selective bromination may require protective groups or tailored reaction conditions .

  • Nitration:
    Nitration of 5-bromoquinoline would likely favor position 7 due to the meta-directing influence of the bromine atom.

Challenges in Regioselective Synthesis

The primary challenge lies in achieving regioselective nitration at position 7. For example, in the synthesis of 5-bromo-7-trifluoromethylquinoline (CN108409649B ), Skraup condensation with m-trifluoromethylaniline ensures the CF₃ group occupies position 7, simplifying subsequent bromination. Adapting this strategy for nitro groups would require:

  • A meta-directing group at position 3 to guide nitration to position 7.

  • High-temperature nitration protocols to overcome electronic deactivation.

Computational and Experimental Outlook

Density Functional Theory (DFT) Studies

DFT calculations could predict the electronic structure and reactive sites of 5-bromo-7-nitroquinoline, aiding in rational drug design. Key parameters include:

  • Electrostatic Potential Maps: To identify nucleophilic/electrophilic regions.

  • Frontier Molecular Orbitals: To assess reactivity and stability.

Experimental Validation

Proposed steps for future research:

  • Synthesis Optimization: Screen nitrating agents (e.g., acetyl nitrate) for regioselectivity.

  • Biological Screening: Evaluate cytotoxicity, kinase inhibition, and antimicrobial activity.

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